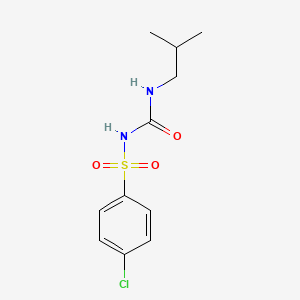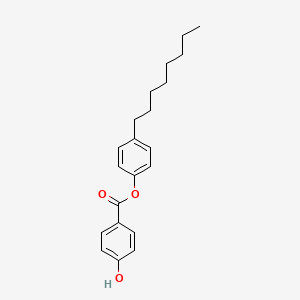
4-Octylphenyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-octylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Octylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: The formation of the ester bond between 4-hydroxybenzoic acid and 4-octylphenol.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 4-hydroxybenzoic acid and 4-octylphenol.
Oxidation: The oxidation of the phenolic group to form quinones or other oxidized products.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid, hydrochloric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.
Major Products Formed
Esterification: this compound.
Hydrolysis: 4-hydroxybenzoic acid and 4-octylphenol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-Octylphenyl 4-hydroxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Octylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The ester bond in the compound can be hydrolyzed to release 4-hydroxybenzoic acid and 4-octylphenol, which may exert their effects through different mechanisms. For example, 4-hydroxybenzoic acid is known to participate in the ubiquinone biosynthesis pathway, while 4-octylphenol may interact with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to 4-Octylphenyl 4-hydroxybenzoate, known for its use in the synthesis of parabens and other esters.
4-Octylphenol: Another precursor, used in the production of surfactants and other industrial chemicals.
Methyl 4-hydroxybenzoate: A similar ester compound used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of 4-hydroxybenzoic acid and 4-octylphenol, which imparts distinct chemical properties and potential applications. Its long alkyl chain (octyl group) provides hydrophobic characteristics, making it suitable for use in non-polar environments and applications requiring water-resistant properties.
Properties
CAS No. |
50687-72-4 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-octylphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-8-17-9-15-20(16-10-17)24-21(23)18-11-13-19(22)14-12-18/h9-16,22H,2-8H2,1H3 |
InChI Key |
RXNMFIKTHOCCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


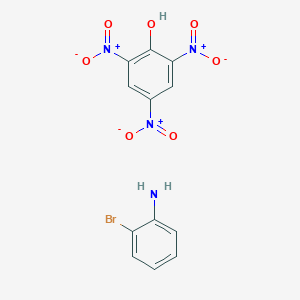
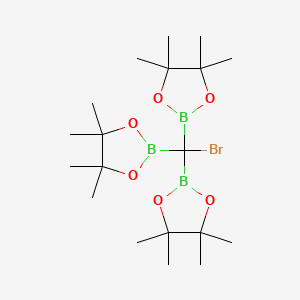
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
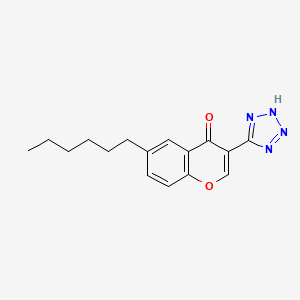
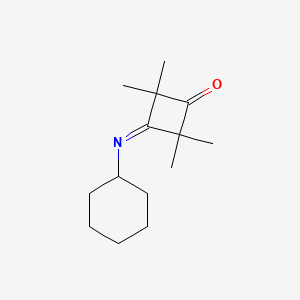
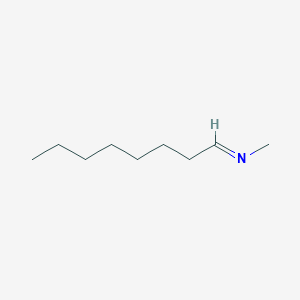
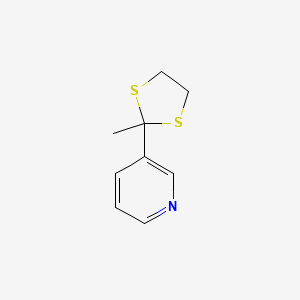
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
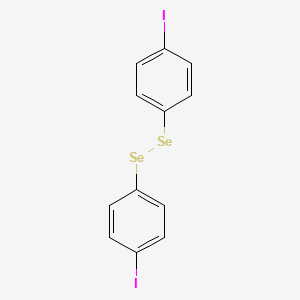
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

